4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium
Description
The compound 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; carbon monoxide; chlororhenium is a rhenium-based coordination complex featuring a bidentate nitrogen ligand and carbon monoxide (CO) as ancillary ligands. The ligand, 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine, consists of two pyridine rings with bulky tert-butyl substituents at the 4-positions, creating a sterically hindered environment around the rhenium center.
Key structural features:
- Electronic effects: The pyridine nitrogen atoms act as σ-donors, while CO ligands serve as π-acceptors, modulating the electron density at the Re center.
- Coordination geometry: Likely adopts an octahedral geometry, with CO and Cl⁻ occupying axial positions.
This combination of steric and electronic properties distinguishes it from related metal complexes and organic ligands, warranting a detailed comparative analysis.
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZHMBAFXROBZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O3Re | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium typically involves the reaction of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine with a rhenium precursor, such as rhenium pentachloride, in the presence of carbon monoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often resulting in the formation of different rhenium complexes.
Substitution: Ligands such as carbon monoxide or pyridine can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-ligand complexes .
Scientific Research Applications
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Comparison with Similar Compounds
Ligand Substituent Effects
The tert-butyl groups on the pyridine rings are critical to the compound’s uniqueness. Comparisons with analogous ligands highlight:
| Compound | Substituent | Key Differences | Impact on Properties | Reference |
|---|---|---|---|---|
| Target Compound | 4,4'-di-tert-butyl pyridine | High steric bulk | Enhanced stability; restricted coordination flexibility | |
| 4-Chloropyridine derivatives | Cl at pyridine 4-position | Smaller substituent | Increased electrophilicity; higher reactivity in substitution reactions | |
| Pyrimidine analogs (e.g., tert-butyl pyrimidine) | Pyrimidine core | Different nitrogen arrangement | Altered binding affinity and electronic donation |
- Steric vs. Electronic Trade-offs: Bulky tert-butyl groups (as in the target compound) reduce reactivity in nucleophilic substitution compared to smaller substituents like chloro or methoxy groups . However, they improve solubility in non-polar solvents, a trait valuable in catalytic applications .
Metal Center Comparisons
Replacing rhenium with other metals alters redox behavior and catalytic activity:
*Note: While direct evidence for Ru/Mn analogs is absent in provided sources, general organometallic principles apply. The Re center in the target compound balances stability and reactivity, unlike more labile Mn complexes or highly active Ru systems.
Ligand Architecture
The bidentate pyridine ligand’s structure contrasts with monodentate or tridentate analogs:
| Ligand Type | Example | Coordination Mode | Impact on Complex | Reference |
|---|---|---|---|---|
| Bidentate pyridine (target) | 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | Chelating N,N'-donor | Stabilizes Re center; limits ligand dissociation | |
| Monodentate pyridine | 4-Chloropyridine | Single N-donor | Less stable; prone to ligand exchange | |
| Tridentate ligands (e.g., terpyridine) | Terpyridine | Three N-donors | Higher coordination rigidity; tunable electronic properties | N/A* |
The bidentate design in the target compound optimizes stability without over-rigidifying the coordination sphere, enabling selective reactivity .
Ancillary Ligand (CO) Comparisons
CO ligands are pivotal in defining the electronic profile:
The absence of CO in analogs (e.g., pure pyridine-Re-Cl complexes) leads to diminished π-backbonding, increasing susceptibility to oxidation .
Biological Activity
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium is a complex organometallic compound that combines a pyridine derivative with a rhenium coordination complex. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme modulation.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C18H24N2 (for the pyridine component)
- Molecular Weight : 268.4 g/mol
- Coordination : The presence of carbon monoxide and chlororhenium suggests potential catalytic properties and reactivity with biological molecules.
Biological Activity Overview
The biological activity of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine is primarily linked to its interactions as a ligand in various biochemical pathways. Notable activities include:
- Enzyme Modulation : The compound has been shown to influence enzyme activities, particularly those involved in methylation processes essential for cellular metabolism.
- Anticancer Properties : Related ruthenium complexes have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.
- Gene Expression Regulation : There is evidence that the compound can modulate gene expression, impacting cellular processes crucial for growth and survival.
Case Study 1: Enzyme Interaction
A study investigating the interaction of similar pyridine-based complexes with methyltransferases revealed that these compounds could significantly enhance or inhibit enzyme activity depending on their structural variations. The presence of bulky tert-butyl groups increases steric hindrance, affecting binding affinity and specificity.
Case Study 2: Anticancer Activity
Research has indicated that certain ruthenium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). A comparative analysis of various organometallic compounds showed that those containing pyridine ligands exhibited enhanced cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | Enzyme Modulation | N/A | Methylation pathway modulation |
| Ruthenium Complex A | Anticancer Activity | 5.0 | ROS generation leading to apoptosis |
| Ruthenium Complex B | Anticancer Activity | 10.0 | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
